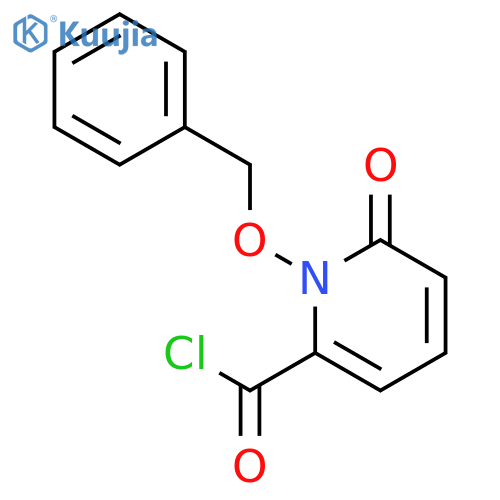

Cas no 210366-17-9 (2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-)

210366-17-9 structure

商品名:2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-

CAS番号:210366-17-9

MF:C13H10ClNO3

メガワット:263.676402568817

CID:3906312

2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-

- 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride

-

2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6255015-2.5g |

1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |

210366-17-9 | 2.5g |

$1531.0 | 2023-02-03 | ||

| Enamine | EN300-6255015-5.0g |

1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |

210366-17-9 | 5.0g |

$1939.0 | 2023-02-03 | ||

| Enamine | EN300-6255015-1.0g |

1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |

210366-17-9 | 1.0g |

$739.0 | 2023-02-03 | ||

| Enamine | EN300-6255015-10.0g |

1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |

210366-17-9 | 10.0g |

$2438.0 | 2023-02-03 |

2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

210366-17-9 (2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量